N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide
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Overview
Description
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a cyclohexane ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide typically involves the condensation of furan-2-carbaldehyde with cyclohexanecarboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions such as low temperatures.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring plays a crucial role in this interaction, as it can form hydrogen bonds and π-π interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide
- **N-[(E)-furan-2-ylmethylideneamino]cyclopropanecarboxamide
Uniqueness
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide stands out due to its unique combination of a furan ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
113906-55-1 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h4,7-10H,1-3,5-6H2,(H,14,15)/b13-9+ |
InChI Key |
RZCYQPWFBVMHIZ-UKTHLTGXSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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